Chain-Length Specificity of 3-Oxoacyl-CoA Thiolase
3-Oxolauroyl-CoA (C12) is a high-affinity substrate for the key β-oxidation enzyme, 3-oxoacyl-CoA thiolase (EC 2.3.1.16), falling within the optimal chain-length range for maximal enzyme activity. Kinetic analyses of thiolase II from sunflower cotyledons demonstrate that activity increases with substrate chain length, with 3-oxoacyl-CoA substrates possessing a carbon chain length from 6 to 16 atoms exhibiting Km values between 3 and 7 µM [1]. While a specific Km for 3-oxolauroyl-CoA was not isolated, its C12 chain places it firmly within this high-affinity window, distinguishing it from short-chain (e.g., acetoacetyl-CoA, Km = 27 µM) and very long-chain 3-oxoacyl-CoAs, which may exhibit lower affinity [1].
| Evidence Dimension | Michaelis-Menten Constant (Km) |
|---|---|
| Target Compound Data | Km falls within the 3-7 µM range for 3-oxoacyl-CoAs with 6-16 carbon atoms (class-level inference for 3-oxolauroyl-CoA, C12). |
| Comparator Or Baseline | Acetoacetyl-CoA (C4) Km = 27 µM; 3-oxopalmitoyl-CoA (C16) Km also within 3-7 µM range. |
| Quantified Difference | C12 chain length is associated with approximately 3.9- to 9-fold lower Km (higher affinity) compared to acetoacetyl-CoA (27 µM / 7 µM ≈ 3.9-fold). |
| Conditions | In vitro enzyme assay using purified glyoxysomal 3-oxoacyl-CoA thiolase II from sunflower (Helianthus annuus L.) cotyledons. |
Why This Matters
This chain-length-dependent affinity is critical for designing accurate enzyme assays and interpreting metabolic flux data, as substitution with a shorter-chain analog like acetoacetyl-CoA would require significantly different substrate concentrations to achieve comparable enzyme saturation.
- [1] Oeljeklaus, S., Fischer, K., & Gerhardt, B. (2002). Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons. Planta, 214(4), 597–607. https://doi.org/10.1007/s004250100645 View Source
